4-(Tert-butyl)pyrimidin-5-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

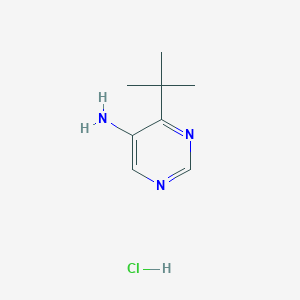

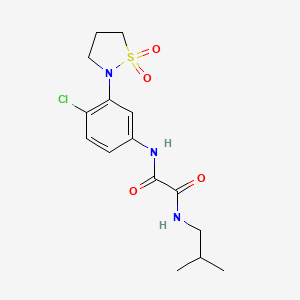

4-(Tert-butyl)pyrimidin-5-amine hydrochloride is a chemical compound with the molecular formula C8H14ClN3 . It has a molecular weight of 187.67 . This compound is typically used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 4-position with a tert-butyl group and at the 5-position with an amine group . The compound forms a hydrochloride salt, indicating the presence of a hydrochloric acid molecule .Physical And Chemical Properties Analysis

This compound is a pale yellow solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be available in specialized chemical databases or literature.Applications De Recherche Scientifique

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, were synthesized as ligands for the histamine H4 receptor (H4R). These compounds showed potent in vitro activity and acted as anti-inflammatory agents and antinociceptives in animal models, suggesting potential uses of H4R antagonists in treating inflammation and pain (Altenbach et al., 2008).

Synthesis of N-Arylpyrimidin-2-amine Derivatives

N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives were synthesized, showcasing a method for preparing new heterocyclic compounds. These derivatives were produced in moderate to good yields, indicating a potentially broad application for synthesizing various heterocyclic structures (El-Deeb, Ryu & Lee, 2008).

Preparation of Deoxycytidine Kinase Inhibitors

4-(Tert-butyl)pyrimidin-5-amine hydrochloride served as a key intermediate in preparing potent deoxycytidine kinase (dCK) inhibitors, a new class of molecules with therapeutic potential. The synthesis provided an economical alternative to previous methods, indicating its value in large-scale production (Zhang et al., 2009).

Interaction with Bovine Serum Albumin

The interaction between 2-tert butylamine-thieno[2,3-d]pyrimidin-4(3H)-ones and Bovine Serum Albumin was investigated. The binding reaction was primarily entropy-driven with hydrophobic interactions playing a significant role. This study provides insights into the molecular interactions of pyrimidin derivatives with proteins, which is crucial for drug design and protein engineering (Sun Shaofa, 2010).

Safety and Hazards

Propriétés

IUPAC Name |

4-tert-butylpyrimidin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3.ClH/c1-8(2,3)7-6(9)4-10-5-11-7;/h4-5H,9H2,1-3H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGSPLKLQBGDPT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=NC=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-chloro-6-fluorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2582162.png)

![1-(5-Oxaspiro[3.4]octan-6-yl)ethanamine](/img/structure/B2582168.png)

![N-[1-(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2582170.png)

![Tert-butyl 3-amino-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate](/img/structure/B2582173.png)

![N-(acetyloxy)-N-[(E)-(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amine](/img/structure/B2582174.png)

![2-[Acetyl(cyclopropyl)amino]-2-(3,5-dichlorophenyl)acetic acid](/img/structure/B2582175.png)

![2,6-difluoro-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2582177.png)